

Comparative Bioactivity Profile: 6,6-Dimethylmorpholine vs. Unsubstituted Morpholine

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Compound of Interest

Compound Name:	6,6-Dimethylmorpholine-2-carboxylic acid hcl
CAS No.:	2260937-66-2
Cat. No.:	B2443020

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Executive Summary

This guide provides a technical comparison between unsubstituted morpholine and its gem-dimethyl analog, 6,6-dimethylmorpholine (IUPAC: 2,2-dimethylmorpholine). While the morpholine ring is a privileged scaffold in drug discovery—valued for its ability to modulate lipophilicity and basicity—it is often susceptible to oxidative metabolism.

The introduction of a gem-dimethyl group at the C2/C6 position is a strategic medicinal chemistry modification. This "gem-dimethyl effect" fundamentally alters the molecule's bioactivity profile by blocking metabolic soft spots, increasing lipophilicity (LogP), and restricting conformational flexibility, thereby influencing target binding kinetics.

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Nomenclature Clarification: In standard morpholine numbering (Oxygen=1, Nitrogen=4), positions 2 and 6 are symmetric. "6,6-dimethylmorpholine" implies two methyl groups on the carbon adjacent to the oxygen. This is structurally identical to 2,2-dimethylmorpholine. This guide uses the terms interchangeably, referring to the gem-dimethyl substituted scaffold.

Physicochemical Profiling

The transition from morpholine to 6,6-dimethylmorpholine is not merely a structural change but a physicochemical shift that impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Comparative Data Table

Property	Morpholine (Unsubstituted)	6,6-Dimethylmorpholine	Impact on Drug Design
Molecular Weight	87.12 g/mol	115.17 g/mol	Minimal impact on ligand efficiency (LE).
Lipophilicity (cLogP)	~ -0.86 (Hydrophilic)	~ 0.15 (Amphiphilic)	High Impact: Methyls increase permeability across lipid bilayers.
Basicity (pKa)	8.36	~ 8.1 - 8.4	Moderate Impact: Steric bulk slightly hinders solvation of the protonated amine, modulating pKa.
Topological Polar Surface Area (TPSA)	12.03 Å ²	12.03 Å ²	Identical polar surface; permeability changes are driven by lipophilicity.
Conformation	Fluxional Chair	Biased/Locked Chair	High Impact: Reduces entropic penalty upon binding.

Mechanistic Insight: The Lipophilicity Shift

Unsubstituted morpholine is highly polar, often requiring prodrug strategies or specific formulations for CNS penetration. The addition of two methyl groups adds significant hydrophobic bulk (approx. +0.5 LogP units per methyl). This shifts the molecule from a hydrophilic solubilizer to a more balanced amphiphilic pharmacophore, improving passive diffusion through the blood-brain barrier (BBB).

Metabolic Stability & Pharmacokinetics[1][2]

The most critical advantage of 6,6-dimethylmorpholine is its resistance to oxidative metabolism.

The Problem: Morpholine Ring Opening

Unsubstituted morpholine is vulnerable to Cytochrome P450 (CYP450) enzymes.[1] The carbon adjacent to the oxygen (C2/C6) is electron-deficient but accessible. CYP-mediated hydroxylation at this position leads to hemiacetal formation, followed by spontaneous ring opening to form linear metabolites (e.g., (2-hydroxyethyl)glycine derivatives). This rapid clearance reduces the half-life (

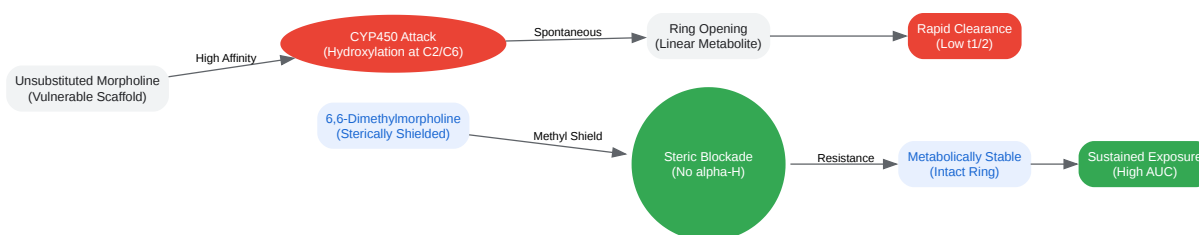
) of the drug.

The Solution: Steric Occlusion

Placing a gem-dimethyl group at the C6 position creates a steric shield.

- **Blockade of Alpha-Oxidation:** The methyl groups replace the alpha-hydrogens, physically preventing CYP450 from abstracting a hydrogen atom—the rate-limiting step in oxidative clearance.
- **Metabolic Switching:** Metabolism is forced to occur at less favorable sites (e.g., remote positions or the methyls themselves), which are typically slower processes.

Visualization: Metabolic Blockade Pathway



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Figure 1: Comparative metabolic fate. The gem-dimethyl group prevents the initial hydroxylation event required for morpholine ring opening.

Structural Biology: The Conformational Lock

Beyond metabolism, the "6,6-dimethyl" modification exploits the Thorpe-Ingold Effect (gem-dimethyl effect).

- Morpholine: Exists in a chair conformation that can flip.[2] The nitrogen lone pair and substituents can oscillate between axial and equatorial orientations.[2]
- 6,6-Dimethylmorpholine: The bulky methyl groups strongly prefer the equatorial position to avoid 1,3-diaxial interactions. This "locks" the ring into a specific conformation.

Bioactive Consequence: If the drug target requires the morpholine ring to be in a specific orientation, the pre-organized 6,6-dimethyl analog pays a lower entropic cost upon binding ($\Delta G = \Delta H - T\Delta S$)

K_d or

) compared to the unsubstituted parent.

Experimental Protocols

To validate the superior stability of the 6,6-dimethyl analog, the following Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.

Protocol: Comparative Microsomal Stability

Objective: Determine Intrinsic Clearance (

) of morpholine vs. 6,6-dimethylmorpholine derivatives.

Materials:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
- Test Compounds (1 μ M final conc).

- Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

- Pre-Incubation:
 - Mix 495 μL of Phosphate Buffer (100 mM, pH 7.4) with 5 μL of microsomes.
 - Add 0.5 μL of Test Compound (from 1 mM DMSO stock).
 - Incubate at 37°C for 5 minutes.
- Initiation:
 - Add 50 μL of NADPH regenerating system to initiate the reaction.
 - Critical Step: Ensure rapid mixing without introducing bubbles.
- Sampling (Time-Course):
 - At

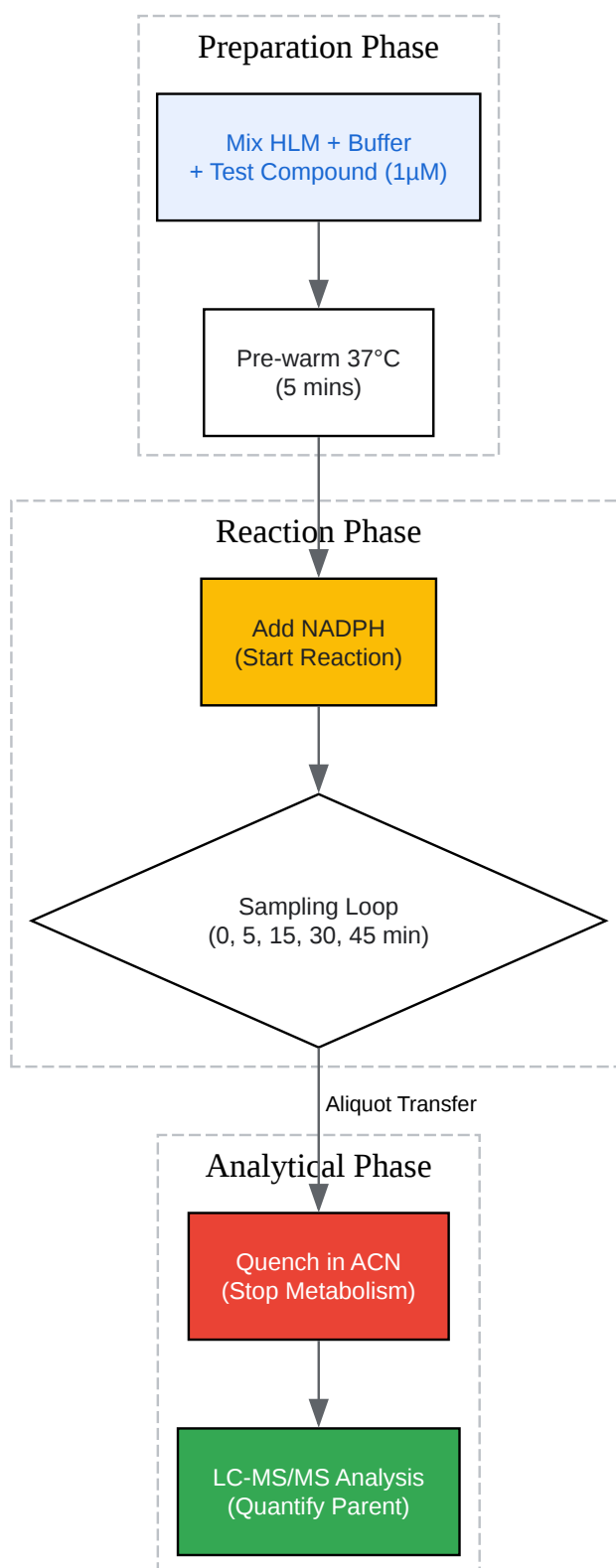
minutes, remove 50 μL aliquots.
 - Immediately quench into 150 μL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
- Analysis:
 - Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.
 - Analyze supernatant via LC-MS/MS (MRM mode).
- Calculation:
 - Plot

vs. time.
 - Slope

= elimination rate constant.

◦ .

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for determining intrinsic clearance (CL_{int}) in human liver microsomes.

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